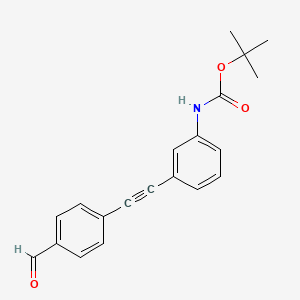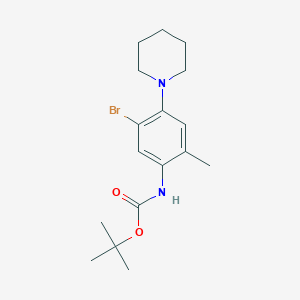
Methyl 5-((3-Aminobenzyl)oxy)nicotinate
Übersicht
Beschreibung
Methyl 5-((3-Aminobenzyl)oxy)nicotinate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-((3-Aminobenzyl)oxy)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-((3-Aminobenzyl)oxy)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nicotinamide N-methyltransferase Studies : This compound is utilized in the study of nicotinamide N-methyltransferase (NNMT) and amine N-methyltransferase (ANMT) in rat liver and kidney (Sano, Endo, & Takitani, 1992).
Methyl-Accepting Chemotaxis Proteins Research : It is used for identifying the amino acid residue modified in Bacillus subtilis methyl-accepting chemotaxis proteins (Ahlgren & Ordal, 1983).
Study in Rabbit Liver and Human Urine : It plays a role in oxidizing nicotinamide chloride in rabbit liver and human urine (Holman & Wiegand, 1948).
Impact on Glucose Utilization and Energy Generation : This compound interferes with the mitogen-stimulated increase in NAD levels and can produce alterations in pathways of glucose utilization and energy generation (Berger et al., 1987).
Neuronal Nicotinic Acetylcholine Receptors : It potentiates agonist responses of neuronal nicotinic acetylcholine receptors, suggesting cross-talk between neuroreceptors and synapses in the central nervous system (Schrattenholz et al., 1996).
P2Y12 Receptor Antagonism : Methyl 5-((3-Aminobenzyl)oxy)nicotinate is an antagonist of the P2Y12 receptor, important in antiplatelet therapies (Bach et al., 2013).
Parkinson's Disease Therapy : It is a potential SIRT2 inhibitor for Parkinson's disease therapy (Ai et al., 2016).
Antinociceptive Activity : Exhibits effective peripheral and central antinociceptive activity in models of pain in mice (Erharuyi et al., 2015).
Metabolite of Nicotinic Acid : Identified as a new metabolite of nicotinic acid, oxidized in the liver and urine of human subjects (Dean & Holman, 1949).
Schizophrenia Diagnosis : May contribute to the diagnosis of schizophrenia by detecting reduced membrane arachidonic acid levels (Ward et al., 1998).
Eigenschaften
IUPAC Name |
methyl 5-[(3-aminophenyl)methoxy]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)11-6-13(8-16-7-11)19-9-10-3-2-4-12(15)5-10/h2-8H,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSJJKYASGZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((3-Aminobenzyl)oxy)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















